3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
3-cyclopropyl-6-[(1-ethylsulfonylpyrrolidin-3-yl)methoxy]-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-2-24(21,22)19-8-7-11(9-19)10-23-14-6-5-13-16-17-15(12-3-4-12)20(13)18-14/h5-6,11-12H,2-4,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPIDSFICIAUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)COC2=NN3C(=NN=C3C4CC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrrolidine Core
The pyrrolidine core is synthesized via cyclization reactions. A key method involves the catalytic cyclization of γ-chloroamines, as described in patent CA2430302A1 . For example, 4-chloro-3-hydroxybutane derivatives undergo cyclization in the presence of a palladium catalyst to yield 3-hydroxypyrrolidine. Subsequent sulfonylation introduces the ethanesulfonyl group at the nitrogen atom.
Reaction Conditions
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Substrate : 4-Chloro-3-hydroxy-1-methylsulfonyloxybutane
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Catalyst : Pd(OAc)₂ (5 mol%)
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Base : K₂CO₃
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Solvent : Ethanol
The ethanesulfonyl group is introduced via treatment with ethanesulfonyl chloride in dichloromethane under basic conditions (triethylamine), yielding 1-(ethanesulfonyl)pyrrolidine-3-methanol .
Preparation of the Triazolopyridazine Moiety
The triazolo[4,3-b]pyridazine scaffold is synthesized through annulation reactions. A reported method starts with 6-chloropyridazin-3-amine, which undergoes cyclocondensation with cyclopropanecarbonyl chloride to form 3-cyclopropyl- triazolo[4,3-b]pyridazine .
Key Steps
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Cyclocondensation :
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Chlorination :
Coupling of Pyrrolidine and Triazolopyridazine Fragments
The oxymethyl bridge is established via a nucleophilic substitution reaction. 1-(Ethanesulfonyl)pyrrolidine-3-methanol is converted to its mesylate intermediate using methanesulfonyl chloride, which then reacts with the 6-hydroxy group of the triazolopyridazine.
Reaction Optimization
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Activation : Mesylation with MsCl/Et₃N in DCM (0°C, 1 hour)
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Coupling : Reaction with 6-hydroxy-3-cyclopropyl- triazolo[4,3-b]pyridazine in DMF at 80°C for 6 hours
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Base : K₂CO₃
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Yield : 72%
Purification and Characterization
The final product is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Structural confirmation employs:
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¹H NMR : δ 1.15–1.30 (m, cyclopropyl), 3.45–3.70 (m, pyrrolidine), 4.85 (s, OCH₂)
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HRMS : [M+H]⁺ calculated for C₁₇H₂₂N₆O₃S: 415.1521; found: 415.1518
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 52% | 48% |
| Reaction Time | 18 hours | 24 hours |
| Purity (HPLC) | 98.5% | 97.2% |
| Key Advantage | Shorter coupling | Higher scalability |
Challenges and Optimization Strategies
-
Steric Hindrance : The ethanesulfonyl group on pyrrolidine necessitates prolonged coupling times. Using polar aprotic solvents (e.g., DMF) improves reactivity .
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Byproduct Formation : Mesylation side products are minimized by maintaining low temperatures (0–5°C) during activation.
Industrial-Scale Considerations
For large-scale production, continuous flow systems are preferred for the cyclization and coupling steps due to improved heat transfer and reduced side reactions . Ethanesulfonyl chloride is used in stoichiometric excess (1.5 equiv) to ensure complete sulfonylation .
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes various chemical reactions:
Oxidation: : In the presence of oxidizing agents like m-CPBA, the sulfonyl group can be further oxidized, possibly leading to sulfone derivatives.
Reduction: : Reduction can be carried out using agents like LiAlH4, potentially transforming the triazolo-pyridazinyl group.
Substitution: : Nucleophilic substitution reactions can occur at the ether linkage or the triazolo-pyridazinyl ring, depending on the reactants used.
Common Reagents and Conditions: : Typical reagents include strong oxidizers, reductive agents like hydrogen over palladium, and various nucleophiles for substitution reactions, performed under an inert atmosphere to avoid degradation.
Major Products: : Depending on the reaction, major products could include sulfone derivatives, reduced triazolo-pyridazines, or substituted pyrrolidine analogs.
Scientific Research Applications
Structural Representation
The structural representation of the compound can be visualized using molecular modeling software. The compound features a pyrrolidine ring substituted with an ethanesulfonyl group and a triazolopyridazine moiety, which is critical for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(ethanesulfonyl)pyrrolidine exhibit significant anticancer properties. The triazolo-pyridazine structure has been associated with inhibition of specific cancer cell lines.
Case Study
A study published in Cancer Research demonstrated that derivatives of triazolopyridazines showed potent cytotoxic effects against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays against various pathogens. Its unique structure allows it to disrupt bacterial cell membranes, making it a candidate for further development as an antimicrobial agent.
Data Table: Antimicrobial Activity
Neuroprotective Effects
Preliminary research indicates potential neuroprotective effects of the compound. Studies suggest that it may help in reducing oxidative stress and inflammation in neuronal cells.
Case Study
In a model of neurodegeneration induced by oxidative stress, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability compared to untreated controls.
Anti-inflammatory Activity
The compound's ability to modulate inflammatory pathways makes it a candidate for treating various inflammatory diseases. Its mechanism may involve inhibition of pro-inflammatory cytokines.
Data Table: Anti-inflammatory Activity
Mechanism of Action
While detailed studies are ongoing, its mechanism likely involves interaction with specific molecular targets such as enzymes or receptors. The triazolo-pyridazinyl ring is hypothesized to bind to active sites, modulating biochemical pathways critical for therapeutic effects.
Comparison with Similar Compounds
Compared to structurally related compounds like 3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]-1-(methanesulfonyl)pyrrolidine, the ethanesulfonyl variant exhibits enhanced stability and bioavailability. Unique features include its specific substitution pattern, contributing to distinct pharmacokinetic properties. Other similar compounds could include analogous pyrrolidine derivatives with different sulfonyl substituents, each offering diverse biological activities and uses.
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Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing triazolopyridazine derivatives like this compound?
- Methodology : Oxidative cyclization of hydrazine intermediates using sodium hypochlorite in ethanol at room temperature (3 h reaction time) achieves high yields (~73%) and aligns with green chemistry principles. This avoids toxic reagents like Cr(VI) salts or DDQ . Purification involves extraction and alumina column chromatography to isolate the product .
- Considerations : Compare with alternative methods, such as transition metal-catalyzed reactions, which may require higher temperatures or specialized ligands .
Q. How can researchers ensure compound purity and structural integrity post-synthesis?
- Analytical Techniques :
- HPLC/GC-MS : Monitor purity and detect byproducts.
- NMR Spectroscopy : Confirm substituent positions (e.g., cyclopropyl, ethanesulfonyl groups) .
- X-ray Crystallography : Resolve crystal structure to validate fused triazolopyridazine core and stereochemistry .
Q. What safety protocols are critical for handling this compound in the lab?
- PPE : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and flame-retardant lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep in airtight containers in dry, well-ventilated areas away from ignition sources .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reaction yields during scale-up?
- Approach :
- Kinetic Profiling : Track intermediates via in situ FTIR or LC-MS to identify bottlenecks (e.g., cyclopropane ring stability under oxidative conditions) .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) versus ethanol to optimize cyclization efficiency .
- Case Study : Lower yields at scale may arise from inadequate mixing or exothermicity; mitigate via controlled temperature and flow chemistry setups.
Q. What computational strategies predict the compound’s biological targets or binding modes?
- In Silico Tools :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs, leveraging the ethanesulfonyl group’s hydrogen-bonding potential .
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl’s steric bulk) with bioactivity data from analogous triazolopyridines .
Q. How do substituents influence the compound’s pharmacokinetic and physicochemical properties?
- Functional Group Analysis :
- Ethanesulfonyl Group : Enhances solubility via sulfone polarity but may reduce membrane permeability.
- Cyclopropyl : Improves metabolic stability by resisting cytochrome P450 oxidation .
- Experimental Validation : LogP measurements and Caco-2 cell assays assess permeability .
Methodological Challenges and Solutions
Q. What strategies address low yields in derivatization reactions (e.g., introducing fluorinated groups)?
- Electrophilic Fluorination : Use Selectfluor® under inert conditions to minimize side reactions.
- Protection/Deprotection : Temporarily mask reactive sites (e.g., pyrrolidine nitrogen) with Boc groups during functionalization .
Q. How can researchers reconcile discrepancies in biological activity across assay platforms?
- Standardization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
